molecular formula C14H7BrCl2 B13143412 9-Bromo-2,6-dichloroanthracene CAS No. 88847-74-9

9-Bromo-2,6-dichloroanthracene

Katalognummer: B13143412
CAS-Nummer: 88847-74-9
Molekulargewicht: 326.0 g/mol
InChI-Schlüssel: KMUSHQGVWMBRBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Bromo-2,6-dichloroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of bromine and chlorine atoms at the 9th and 2nd, 6th positions, respectively. Anthracene derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic electronics and photochemistry .

Vorbereitungsmethoden

The synthesis of 9-Bromo-2,6-dichloroanthracene typically involves halogenation reactions. One common method is the bromination of 2,6-dichloroanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

9-Bromo-2,6-dichloroanthracene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted anthracene derivatives .

Wissenschaftliche Forschungsanwendungen

9-Bromo-2,6-dichloroanthracene has several scientific research applications:

Wirkmechanismus

The mechanism by which 9-Bromo-2,6-dichloroanthracene exerts its effects is primarily related to its ability to absorb and emit light. The compound’s molecular structure allows it to undergo electronic transitions upon exposure to light, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include the interaction with specific wavelengths of light and the subsequent emission of photons .

Vergleich Mit ähnlichen Verbindungen

9-Bromo-2,6-dichloroanthracene can be compared with other anthracene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique photophysical properties and reactivity compared to other anthracene derivatives .

Eigenschaften

CAS-Nummer

88847-74-9

Molekularformel

C14H7BrCl2

Molekulargewicht

326.0 g/mol

IUPAC-Name

9-bromo-2,6-dichloroanthracene

InChI

InChI=1S/C14H7BrCl2/c15-14-12-4-3-10(16)6-9(12)5-8-1-2-11(17)7-13(8)14/h1-7H

InChI-Schlüssel

KMUSHQGVWMBRBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C(C3=C(C=C21)C=C(C=C3)Cl)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.